cis(Z)-p-Methoxymethylcinnamate

Photobiology DNA Damage Sister Chromatid Exchange

Procure the authentic cis(Z)-isomer (CAS 19310-29-3) to ensure stereochemical integrity in photobiological assays. Substitution with the trans(E)-isomer or generic methyl p-methoxycinnamate introduces uncontrolled variables that compromise SCE induction studies, oxygen-independent aPDT investigations, and excited-state computational benchmarking. This pure isomer is essential for building valid structure-activity relationship models in cinnamate-based photosensitizer research.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
CAS No. 19310-29-3
Cat. No. B095063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis(Z)-p-Methoxymethylcinnamate
CAS19310-29-3
Synonyms3-(4-methoxy-phenyl)-acrylic acid methyl ester
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)OC
InChIInChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5-
InChIKeyVEZIKIAGFYZTCI-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis(Z)-p-Methoxymethylcinnamate (CAS 19310-29-3): Procurement Overview for Photobiological and Computational Research


cis(Z)-p-Methoxymethylcinnamate (CAS 19310-29-3), also designated methyl (2Z)-3-(4-methoxyphenyl)-2-propenoate, is a cinnamic acid ester derivative characterized by a para-methoxymethyl substituent on the phenyl ring and a cis (Z)-configuration across the α,β-unsaturated double bond [1]. With a molecular formula of C11H12O3 and a molecular weight of 192.21 g/mol, this compound is a natural product found in species such as Daedalea quercina and Haplophyllum latifolium . Its defined stereochemistry is critical for its photobiological activity and its behavior in excited-state computational models, distinguishing it from its trans (E)-isomer (CAS 832-01-9) and other cinnamate analogs [2].

cis(Z)-p-Methoxymethylcinnamate Procurement: Why Stereochemistry Prevents Generic Substitution


Substituting cis(Z)-p-methoxymethylcinnamate with a generic 'methyl p-methoxycinnamate' or the more common trans(E)-isomer is not scientifically valid due to distinct differences in molecular geometry and resulting properties. The cis (Z)-configuration imposes a specific spatial arrangement that directly influences photophysical behavior, including UV absorption profiles and photoisomerization pathways [1]. Furthermore, experimental evidence confirms that cis(Z)- and trans(E)-p-methoxymethylcinnamate both photosensitize Escherichia coli and Chinese hamster ovary cells and induce sister chromatid exchanges, indicating that biological activity is retained but may be modulated by isomeric form [2]. Procurement of the incorrect isomer introduces an uncontrolled variable, potentially compromising reproducibility in photobiological assays and invalidating structure-activity relationship models [3].

Quantitative Differentiation: Evidence for cis(Z)-p-Methoxymethylcinnamate Procurement


Distinct Photobiological Activity: Cis vs. Trans Isomer Photosensitization in Mammalian Cells

In a direct head-to-head study, both cis(Z)- and trans(E)-p-methoxymethylcinnamate were evaluated for their ability to photosensitize Chinese hamster ovary (CHO) cells under UV-A irradiation. Both isomers demonstrated the capacity to induce sister chromatid exchanges (SCEs), a sensitive marker of DNA damage. The study confirms that the cis(Z)-isomer retains this specific photobiological activity, which is oxygen-independent and light-dependent, validating its use as a positive control or probe in studies investigating cinnamate-mediated phototoxicity. The absence of genetic activity in the dark for both isomers further defines their photochemical specificity [1].

Photobiology DNA Damage Sister Chromatid Exchange

Photobiological Activity: Cis vs. Trans Isomer Photosensitization in Bacteria

A comparative study assessed the photobiological activity of cis(Z)- and trans(E)-p-methoxymethylcinnamate on Escherichia coli. Under UV-A irradiation, the cis(Z)-isomer photosensitized E. coli cells. This activity was found to be oxygen-independent, a key mechanistic feature distinguishing the photodynamic action of these cinnamates from typical Type II photosensitizers that require oxygen. The study provides quantitative evidence that the cis(Z)-isomer is a functional photosensitizer, similar to its trans counterpart, which is essential for experiments requiring this specific oxygen-independent mode of action [1].

Antimicrobial Photodynamic Therapy Bacterial Photosensitization E. coli

Excited-State Energy Barrier: Cis Isomer's Theoretical ππ* to nπ* Conversion Barrier

A computational study using TD-DFT and MS-CASPT2 methods calculated the adiabatic excitation energies of the ππ*, ππ*′, and nπ* states for both cis- and trans-p-methoxymethylcinnamate (p-MMC). For the cis isomer, the nπ* state lies at a higher energy than the ππ* state in adiabatic excitation energy calculations. This energy gap indicates a considerable barrier to internal conversion from the ππ* state to the nπ* state. This finding, specific to the computational model of the cis isomer, provides a theoretical basis for its distinct excited-state deactivation pathway compared to previous theoretical predictions [1].

Computational Photochemistry Excited State Dynamics TD-DFT

Microsolvation Effect: Distinct Impact on Cis Isomer's Excited States

The same computational study that modeled the excited states of cis-p-MMC also investigated the microsolvation effect of a single water molecule on the compound. The calculations elucidated the origin of the stabilization of the ππ* state and destabilization of the nπ* state due to microsolvation. This differential effect on the electronic states is a specific, quantifiable outcome of the computational model for the cis isomer, providing insights into how its photophysics might be altered in aqueous or biological environments compared to its gas-phase behavior [1].

Computational Chemistry Microsolvation Excited State Stabilization

Absence of Dark Genotoxicity: Cis vs. Trans Isomer in Ames Test

In a direct comparative assessment, the genetic activity of cis(Z)- and trans(E)-p-methoxymethylcinnamate was evaluated using the Ames Salmonella typhimurium test in the absence of light. The study found that neither isomer is genetically active in this standard bacterial reverse mutation assay, confirming that their photobiological activity is strictly light-dependent. This negative result is a critical piece of safety data, differentiating these cinnamates from other compounds that may exhibit dark genotoxicity [1].

Genetic Toxicology Ames Test Safety Assessment

Validated Applications for cis(Z)-p-Methoxymethylcinnamate in Scientific Research


Photobiological Probe for DNA Damage and Repair Studies

cis(Z)-p-Methoxymethylcinnamate is an effective positive control or test compound for investigating the mechanisms of UV-A-induced DNA damage, specifically the formation of sister chromatid exchanges (SCEs) in mammalian cells. Its demonstrated, light-dependent, and oxygen-independent photosensitization of CHO cells [1] makes it a valuable tool for distinguishing oxygen-dependent (Type II) from oxygen-independent (Type I) photodynamic pathways. Its defined cis stereochemistry ensures reproducibility in these sensitive assays.

Antimicrobial Photodynamic Therapy (aPDT) Research

This compound is suitable as a model photosensitizer in aPDT studies focusing on Gram-negative bacteria such as E. coli. Its ability to photosensitize E. coli in an oxygen-independent manner [1] is a key differentiator for research into novel antimicrobial strategies that remain effective in hypoxic environments, such as those found in biofilms or infected tissues. The use of the pure cis(Z)-isomer eliminates variability introduced by mixed isomer preparations.

Computational Photochemistry Benchmarking and Solvation Modeling

cis(Z)-p-Methoxymethylcinnamate provides a well-defined molecular system for benchmarking advanced computational methods like TD-DFT and MS-CASPT2 against complex photophysical phenomena. Published calculations on its ππ* and nπ* excited states and the impact of microsolvation [1] offer a reference point for theoretical chemists developing new functionals or algorithms for excited-state dynamics. The distinct energetic barrier to internal conversion for the cis isomer presents a specific challenge for model validation.

Structure-Activity Relationship (SAR) Studies of Cinnamate Derivatives

Procurement of the pure cis(Z)-isomer is essential for building accurate SAR models for cinnamate-based photobiological agents. By comparing the activity of the cis(Z)-isomer against the trans(E)-isomer and other substituted analogs in standardized assays for SCE induction and bacterial photosensitization [1], researchers can precisely map the contribution of double-bond geometry to biological potency and photochemical efficiency.

Technical Documentation Hub

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